molecular formula C10H10INO3 B8692194 Methyl (4-iodobenzoyl)glycinate

Methyl (4-iodobenzoyl)glycinate

Cat. No.: B8692194
M. Wt: 319.10 g/mol
InChI Key: JBJFFQDDUCPNRU-UHFFFAOYSA-N
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Description

Methyl (4-iodobenzoyl)glycinate is an organic compound with the molecular formula C10H10INO3 It is a derivative of hippuric acid, where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-iodobenzoyl)glycinate can be synthesized through several methods. One common approach involves the iodination of methyl hippurate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position of the benzene ring.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of methyl hippurate is coupled with an aryl iodide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of methyl 4-iodohippurate may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-iodobenzoyl)glycinate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for the reduction of the ester group.

Major Products Formed

    Substitution: Products include azido, thiocyanato, or other substituted derivatives.

    Oxidation: Products include quinones or other oxidized aromatic compounds.

    Reduction: Products include the corresponding alcohols or partially reduced derivatives.

Scientific Research Applications

Methyl (4-iodobenzoyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-iodohippurate involves its interaction with specific molecular targets. In biochemical studies, it is often used to investigate the activity of enzymes involved in the metabolism of aromatic compounds. The iodine atom in the compound can act as a radiolabel, allowing for the tracking of the compound’s distribution and metabolism in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromohippurate
  • Methyl 4-chlorohippurate
  • Methyl 4-fluorohippurate

Uniqueness

Methyl (4-iodobenzoyl)glycinate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and enhances its ability to participate in radiolabeling studies. Compared to its bromine, chlorine, and fluorine analogs, methyl 4-iodohippurate exhibits different reactivity patterns and is more suitable for certain applications, such as diagnostic imaging .

Properties

Molecular Formula

C10H10INO3

Molecular Weight

319.10 g/mol

IUPAC Name

methyl 2-[(4-iodobenzoyl)amino]acetate

InChI

InChI=1S/C10H10INO3/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14)

InChI Key

JBJFFQDDUCPNRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (5.4 ml) was added to a solution of 4-iodobenzoyl chloride (5.06 g) in dichloromethane (30 ml) at 5° C. Glycine methyl ester hydrochloride (2.4 g) was then added to the reaction mixture and the mixture was stirred at 5° C. for 2 hours. The mixture was then stirred at ambient temperature overnight. Dichloromethane (100 ml) was added and the mixture was washed with water (2×100 ml), dried (MgSO4) and evaported. The residue was triturated with pentane to give a solid which was collected by filtration to give methyl 4-iodohippurate, m.p. 166-168° C. NMR: 3.65(3H,s), 4.0(2H,d), 7.65(2H,m), 7.88(2H,m) and 9.0(1H,m); m/z 320(M+H).
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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